Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. Its structure includes a 3-ethoxy-4-hydroxyphenyl substituent at the 4-position and an ethyl ester group at the 3-position.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c1-3-28-16-11-12(9-10-15(16)25)18-17(20(27)29-4-2)19(26)23-21-22-13-7-5-6-8-14(13)24(18)21/h5-11,17-18,25H,3-4H2,1-2H3,(H,22,23,26) |
InChI Key |
MSUZSTIJUMZKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(C(=O)NC3=NC4=CC=CC=C4N23)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole . The reaction is carried out under reflux conditions in pyridine, leading to the formation of the desired pyrimidobenzimidazole scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimido[1,2-a]benzimidazole core can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure suggests potential biological activities, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyphenyl group can form hydrogen bonds with active site residues, while the tetrahydropyrimido[1,2-a]benzimidazole core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimido[1,2-a]benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Group Comparison
*Estimated based on structural analogy.
Key Observations:
The 2-oxo group in the target compound is shared with other analogs (e.g., ) and may stabilize ring puckering conformations, as described by Cremer-Pople coordinates .
Crystallographic and Packing Behavior :
- The nitro derivative () exhibits intermolecular C–H···N/O hydrogen bonds and π-π stacking (centroid distances: 3.34–3.98 Å), stabilizing its crystal lattice . The target compound’s hydroxyl group may form stronger hydrogen bonds, altering packing efficiency.
Synthetic Routes :
- Similar compounds are synthesized via multicomponent reactions (e.g., : aldehyde + trifluoroethyl ester + benzimidazol-2-amine in ionic liquid) . The target compound likely follows analogous pathways using 3-ethoxy-4-hydroxybenzaldehyde.
Biological Activity :
- The nitro derivative’s CF₃ group enhances metabolic stability and kinase inhibition , while the trimethoxyphenyl analog’s substituents may improve blood-brain barrier penetration . The target’s hydroxyl group could confer antioxidant or anti-inflammatory properties, though direct evidence is lacking.
Table 2: Crystallographic Data Comparison*
*Crystal data for the target compound is unavailable in the provided evidence.
Biological Activity
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its pharmacological properties, synthesis, and relevant case studies.
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O6 |
| Molecular Weight | 378.42 g/mol |
| LogP | 1.3279 |
| Polar Surface Area | 87.699 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 3 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine and benzimidazole rings. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of intermediate compounds in achieving the desired structure.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole structures exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular:
- Activity against Staphylococcus aureus : Demonstrated moderate to good inhibition compared to standard antibiotics like ciprofloxacin.
- Activity against Escherichia coli : Similar effectiveness was noted, indicating broad-spectrum antimicrobial potential .
Anticonvulsant Activity
In vivo studies have evaluated the anticonvulsant effects of related compounds. For example, specific derivatives were tested in maximal electroshock seizure (MES) models and showed efficacy comparable to established anticonvulsants like phenobarbital . This suggests that this compound could also possess similar anticonvulsant properties.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study by Birajdar et al. highlighted the synthesis of various benzimidazole derivatives and their antimicrobial activity against clinical isolates. The results indicated that modifications to the benzimidazole core significantly impacted antibacterial potency .
- Neuropharmacological Effects : A comprehensive evaluation of related compounds revealed a dual action profile where certain derivatives exhibited both CNS stimulation and depression effects. This was assessed through behavioral tests in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
